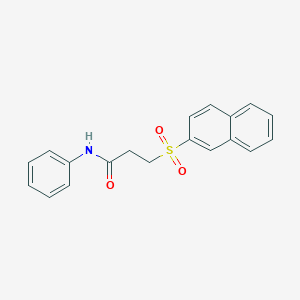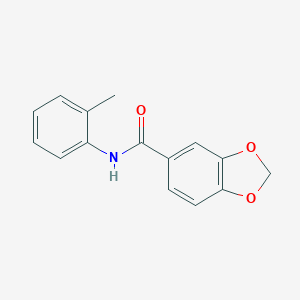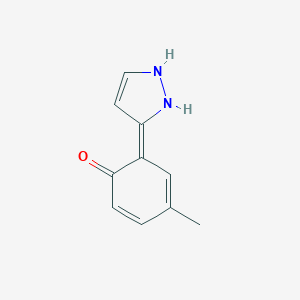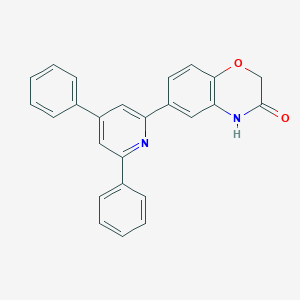![molecular formula C15H14BrNO4S B270370 Ethyl 3-{[(3-bromophenyl)sulfonyl]amino}benzoate](/img/structure/B270370.png)
Ethyl 3-{[(3-bromophenyl)sulfonyl]amino}benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-{[(3-bromophenyl)sulfonyl]amino}benzoate, also known as BSAE, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BSAE belongs to the class of sulfonamide compounds and has been shown to exhibit anti-inflammatory and anti-tumor properties.
Wirkmechanismus
The mechanism of action of Ethyl 3-{[(3-bromophenyl)sulfonyl]amino}benzoate involves its ability to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in the production of inflammatory mediators. Additionally, Ethyl 3-{[(3-bromophenyl)sulfonyl]amino}benzoate has been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway.
Biochemical and Physiological Effects:
Ethyl 3-{[(3-bromophenyl)sulfonyl]amino}benzoate has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that Ethyl 3-{[(3-bromophenyl)sulfonyl]amino}benzoate inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, Ethyl 3-{[(3-bromophenyl)sulfonyl]amino}benzoate has been shown to inhibit the activity of enzymes such as COX-2 and iNOS, which are involved in the production of inflammatory mediators.
In vivo studies have demonstrated that Ethyl 3-{[(3-bromophenyl)sulfonyl]amino}benzoate exhibits anti-inflammatory and anti-tumor properties. In a mouse model of rheumatoid arthritis, Ethyl 3-{[(3-bromophenyl)sulfonyl]amino}benzoate was shown to reduce inflammation and joint damage. In a mouse model of colon cancer, Ethyl 3-{[(3-bromophenyl)sulfonyl]amino}benzoate was shown to inhibit tumor growth and induce apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of Ethyl 3-{[(3-bromophenyl)sulfonyl]amino}benzoate is its high yield and purity, which makes it suitable for use in laboratory experiments. Additionally, Ethyl 3-{[(3-bromophenyl)sulfonyl]amino}benzoate exhibits anti-inflammatory and anti-tumor properties, which makes it a potential candidate for the treatment of various diseases.
However, one of the limitations of Ethyl 3-{[(3-bromophenyl)sulfonyl]amino}benzoate is its low solubility in water, which can make it difficult to administer in vivo. Additionally, further studies are needed to determine the optimal dosage and administration route for Ethyl 3-{[(3-bromophenyl)sulfonyl]amino}benzoate.
Zukünftige Richtungen
There are several future directions for research on Ethyl 3-{[(3-bromophenyl)sulfonyl]amino}benzoate. One area of research is the development of novel formulations of Ethyl 3-{[(3-bromophenyl)sulfonyl]amino}benzoate that improve its solubility and bioavailability. Additionally, further studies are needed to determine the optimal dosage and administration route for Ethyl 3-{[(3-bromophenyl)sulfonyl]amino}benzoate in different disease models.
Another area of research is the identification of the molecular targets of Ethyl 3-{[(3-bromophenyl)sulfonyl]amino}benzoate. Understanding the molecular targets of Ethyl 3-{[(3-bromophenyl)sulfonyl]amino}benzoate could provide insights into its mechanism of action and facilitate the development of more effective therapeutic agents.
Overall, Ethyl 3-{[(3-bromophenyl)sulfonyl]amino}benzoate is a promising compound with potential therapeutic applications in various diseases. Further research is needed to fully elucidate its mechanism of action and determine its optimal dosage and administration route.
Synthesemethoden
The synthesis of Ethyl 3-{[(3-bromophenyl)sulfonyl]amino}benzoate involves the reaction between 3-bromobenzenesulfonyl chloride and ethyl 3-aminobenzoate in the presence of a base such as triethylamine. The reaction occurs at room temperature and produces Ethyl 3-{[(3-bromophenyl)sulfonyl]amino}benzoate as a white solid with a high yield. The purity of the compound is typically confirmed using analytical techniques such as NMR and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-{[(3-bromophenyl)sulfonyl]amino}benzoate has been extensively studied for its potential therapeutic applications in various diseases. In particular, Ethyl 3-{[(3-bromophenyl)sulfonyl]amino}benzoate has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). This makes Ethyl 3-{[(3-bromophenyl)sulfonyl]amino}benzoate a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Additionally, Ethyl 3-{[(3-bromophenyl)sulfonyl]amino}benzoate has been demonstrated to exhibit anti-tumor properties by inducing apoptosis (programmed cell death) in cancer cells. This makes Ethyl 3-{[(3-bromophenyl)sulfonyl]amino}benzoate a potential candidate for the treatment of various types of cancer, including breast cancer, lung cancer, and colon cancer.
Eigenschaften
Produktname |
Ethyl 3-{[(3-bromophenyl)sulfonyl]amino}benzoate |
|---|---|
Molekularformel |
C15H14BrNO4S |
Molekulargewicht |
384.2 g/mol |
IUPAC-Name |
ethyl 3-[(3-bromophenyl)sulfonylamino]benzoate |
InChI |
InChI=1S/C15H14BrNO4S/c1-2-21-15(18)11-5-3-7-13(9-11)17-22(19,20)14-8-4-6-12(16)10-14/h3-10,17H,2H2,1H3 |
InChI-Schlüssel |
XVACKEVYTBDGON-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC(=CC=C1)NS(=O)(=O)C2=CC(=CC=C2)Br |
Kanonische SMILES |
CCOC(=O)C1=CC(=CC=C1)NS(=O)(=O)C2=CC(=CC=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-bromophenyl)-3-{[5-(2-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanamide](/img/structure/B270290.png)


![1-(2,5-Dimethylphenyl)-2-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone](/img/structure/B270294.png)
![2-[(1-phenyl-1H-tetrazol-5-yl)thio]-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B270298.png)



![6-[4-(2-furyl)-6-(4-methoxyphenyl)-2-pyridinyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B270308.png)
![6-[4-(2-furyl)-6-(4-methylphenyl)-2-pyridinyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B270311.png)
![6-[6-(4-methylphenyl)-4-phenyl-2-pyridinyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B270312.png)


![6-bromo-4-(5H-chromeno[4,3-b]pyridin-3-yl)-3-phenyl-2H-chromen-2-one](/img/structure/B270324.png)